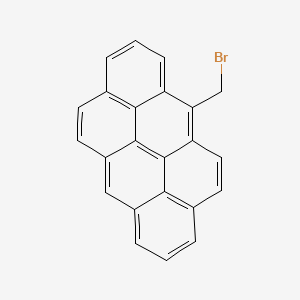

6-Bromomethylanthanthrene

Description

6-Bromomethylanthanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a brominated methyl group attached to an anthanthrene core. Anthanthrene itself consists of six fused benzene rings, forming a planar structure with extended π-conjugation. The bromomethyl substituent introduces reactivity for further functionalization, making it a candidate for applications in organic synthesis, materials science, and photochemistry.

Properties

IUPAC Name |

12-(bromomethyl)hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Br/c24-12-19-17-6-2-4-14-7-8-16-11-15-5-1-3-13-9-10-18(19)23(20(13)15)22(16)21(14)17/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWGPENEZHHLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)CBr)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Br | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147265 | |

| Record name | 6-Bromomethylanthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105708-74-5 | |

| Record name | 6-Bromomethylanthanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105708745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromomethylanthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromomethylanthanthrene typically involves the bromination of methylanthanthrene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 6-Bromomethylanthanthrene may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromomethylanthanthrene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding methylanthanthrene.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while substitution reactions can produce a variety of functionalized anthanthrene derivatives.

Scientific Research Applications

6-Bromomethylanthanthrene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological processes involving brominated aromatic compounds.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromomethylanthanthrene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While specific studies on 6-bromomethylanthanthrene are scarce, comparisons can be drawn with structurally analogous brominated PAHs and methyl-substituted derivatives. Below is a detailed analysis of key compounds with overlapping structural motifs or functional groups:

Table 1: Structural and Functional Comparison

Key Findings

This contrasts with 6-bromomethylanthanthrene, where the anthanthrene core’s extended conjugation may stabilize the bromomethyl group, reducing its reactivity in nucleophilic environments . Brominated naphthalenes (e.g., the above compound) are often used as intermediates in pharmaceuticals, whereas anthanthrene derivatives are more commonly studied for optoelectronic applications .

Electronic and Optical Properties Benzo[b]naphtho[2,3-d]thiophene (CAS 95-15-8) exhibits redshifted absorption spectra compared to non-heterocyclic PAHs due to sulfur’s electron-rich nature. In contrast, 6-bromomethylanthanthrene’s optical properties would likely depend on the electron-withdrawing bromine and the anthanthrene core’s rigidity . Anthanthrene derivatives generally show higher thermal stability than smaller PAHs like naphthalene, which aligns with trends observed in Benzo[e]acephenanthrylene (CAS 243-46-9) .

Synthetic Utility

- The chloromethyl and methoxy groups in 6-bromo-1-(chloromethyl)-2-methoxynaphthalene enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), a feature less explored in anthanthrene derivatives due to their larger, sterically hindered frameworks .

Biological Activity

6-Bromomethylanthanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, characterized by its bromine substitution, has implications in various fields, including medicinal chemistry and toxicology. Understanding the biological activity of 6-bromomethylanthanthrene is crucial for assessing its therapeutic potential and environmental impact.

6-Bromomethylanthanthrene possesses a structure typical of PAHs, which are known for their hydrophobic nature and ability to intercalate into DNA. The presence of the bromine atom can influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that certain brominated PAHs exhibit anticancer properties. For example, studies have shown that brominated compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to interact with cellular macromolecules, leading to disruption of normal cellular functions.

Cytotoxic Effects

6-Bromomethylanthanthrene has been investigated for its cytotoxic effects on various cell lines. In vitro studies suggest that this compound can inhibit cell proliferation and induce cell death in specific cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | ROS generation |

| A549 (lung cancer) | 18 | Cell cycle arrest |

Genotoxicity

The genotoxic potential of 6-bromomethylanthanthrene has also been evaluated. PAHs are known to form DNA adducts, which can lead to mutations and cancer development. Studies indicate that this compound may cause DNA damage in human lymphocytes, raising concerns about its safety.

- DNA Adduct Formation : The interaction between 6-bromomethylanthanthrene and DNA can lead to the formation of stable adducts, which may result in mutagenesis.

Case Study 1: Anticancer Activity

A study conducted by researchers at PubMed assessed the anticancer effects of various brominated PAHs, including 6-bromomethylanthanthrene. The study found that the compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell growth.

Case Study 2: Genotoxicity Assessment

In another investigation, researchers exposed human lymphocytes to varying concentrations of 6-bromomethylanthanthrene. The results demonstrated a dose-dependent increase in DNA damage, as measured by the comet assay, highlighting the genotoxic risks associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.